molecular formula C13H11F2N3O2 B2582057 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 2034276-28-1

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2582057
CAS No.: 2034276-28-1
M. Wt: 279.247
InChI Key: GXEYUOSBPDCSSO-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is a novel chemical reagent designed for research and development applications, incorporating two privileged pharmacophores: the 1,2,4-oxadiazole heterocycle and a difluorophenyl group. The 1,2,4-oxadiazole ring is a well-characterized bioisostere, commonly used in medicinal chemistry as a replacement for ester and amide functionalities due to its improved metabolic stability and ability to participate in hydrogen bonding . This makes the core structure a valuable scaffold for the design of novel biologically active compounds, particularly in the pharmaceutical and agrochemical sectors . The specific substitution pattern, featuring a pyrrolidine linker and a 3,4-difluorophenyl group, is indicative of potential applications in the discovery of fungicidal agents or therapeutic candidates, as similar structural motifs are found in compounds investigated for a wide range of biological activities . The presence of fluorine atoms is a strategic modification often employed to fine-tune a molecule's lipophilicity, metabolic stability, and membrane permeability. Researchers can utilize this reagent as a key intermediate or a building block in heterocyclic chemistry, parallel synthesis, and structure-activity relationship (SAR) studies aimed at developing new crop protection agents or pharmacologically active molecules. This product is intended for use in a controlled laboratory environment by qualified researchers only. This compound is strictly for research purposes and is not classified as a drug, cosmetic, or medicinal product. It is not intended for human consumption, diagnostic use, or any veterinary applications.

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O2/c14-10-2-1-8(5-11(10)15)13(19)18-4-3-9(6-18)12-16-7-20-17-12/h1-2,5,7,9H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEYUOSBPDCSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under mild conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate containing a leaving group.

    Coupling with the Difluorophenyl Group: The final step involves coupling the oxadiazole-pyrrolidine intermediate with a difluorophenyl ketone under conditions that facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting the methanone to a methanol derivative.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

Research indicates that the compound exhibits promising biological activities:

  • Anticancer Activity
    • Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated cytotoxicity against breast cancer and lung cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
    • Molecular docking studies suggest that the compound may interact with specific targets involved in cancer progression, enhancing its potential as an anticancer agent.
  • Antimicrobial Properties
    • The compound has been evaluated for its efficacy against various microbial strains. Preliminary studies indicate that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria .
    • Its antifungal properties have also been noted, with effectiveness against common fungal pathogens.
  • Anti-inflammatory Effects
    • Research highlights the anti-inflammatory potential of oxadiazole derivatives. The compound may inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of several oxadiazole derivatives similar to (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone. The results indicated that these compounds exhibited significant cytotoxicity against human breast cancer cell lines with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial properties of oxadiazole derivatives. In vitro tests demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics .

Mechanism of Action

The mechanism by which (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes involved in metabolic pathways or receptors that mediate cellular responses. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Compound Core Heterocycle Substituents Key Structural Features Potential Implications
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone 1,2,4-Oxadiazole 3,4-Difluorophenyl, pyrrolidine Electron-deficient oxadiazole enhances binding; fluorines improve metabolic stability. Likely optimized for target engagement in enzyme inhibition or receptor antagonism.
4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone 1,2,3-Triazole 3,5-Difluorophenyl, pyrrolidine Triazole offers hydrogen-bonding capacity; 3,5-difluoro substitution alters electronic effects. May exhibit different selectivity profiles due to triazole’s interaction potential .
Pyrazole-based analogs (e.g., 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl Sulfur and trifluoromethyl groups increase lipophilicity; pyrazole provides rigidity. Potential use in agrochemicals or as intermediates in drug synthesis .

Key Observations:

Pyrazole-based compounds () exhibit greater rigidity, which may enhance thermal stability but reduce conformational flexibility for target binding.

Substituent Effects :

  • Fluorine positioning (3,4- vs. 3,5-difluorophenyl) alters electronic distribution and steric bulk. The 3,4-difluoro configuration in the target compound may enhance π-π stacking with aromatic residues in biological targets compared to the 3,5-isomer .
  • Chlorophenylsulfanyl and trifluoromethyl groups in compounds increase hydrophobicity, which could improve membrane permeability but reduce aqueous solubility.

Synthetic Accessibility :

  • The oxadiazole ring in the target compound typically requires cyclization of amidoxime precursors under high-temperature conditions, whereas triazoles () are often synthesized via click chemistry, offering milder reaction conditions .

Research Findings and Limitations

While the evidence provides structural insights, critical data gaps remain:

  • Biological Activity: No IC₅₀, Ki, or in vivo efficacy data are available for the target compound or its analogs.
  • Physicochemical Properties : Solubility, logP, and metabolic stability metrics are absent, limiting direct pharmacological comparisons.

Biological Activity

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is a derivative of oxadiazole and pyrrolidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structure and Properties

The compound features a unique structure that combines a 1,2,4-oxadiazole ring with a pyrrolidine moiety and a difluorophenyl substituent. This combination is believed to enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to the oxadiazole ring, which has been associated with various pharmacological effects. The proposed mechanisms include:

  • Enzyme Inhibition : The oxadiazole ring can inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways.
  • Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines.

Biological Activities

Research indicates that compounds containing oxadiazole derivatives exhibit a range of biological activities:

  • Anticancer Activity : Oxadiazole derivatives have shown promising results in inhibiting tumor growth. For instance, compounds similar to the one have demonstrated IC50 values in the micromolar range against various cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) .
  • Antimicrobial Properties : Some studies suggest that oxadiazole derivatives possess antimicrobial activity against both bacterial and fungal strains .
  • Anti-inflammatory Effects : Compounds containing the oxadiazole moiety have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX) .

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Anticancer Activity Study :
    • A study evaluated a series of 1,2,4-oxadiazole derivatives for anticancer properties. The results indicated that modifications to the oxadiazole structure could enhance activity against various cancer cell lines .
  • Antimicrobial Activity Evaluation :
    • Another research focused on the synthesis of oxadiazole derivatives and their evaluation against microbial strains. The findings showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Pharmacological Profile :
    • A comprehensive review highlighted the diverse pharmacological profiles of oxadiazole-containing compounds, emphasizing their potential use in treating metabolic disorders and inflammation .

Data Table

Below is a summary table of biological activities associated with related oxadiazole compounds:

Compound NameBiological ActivityIC50 (µM)Reference
1Anticancer92.4
2Antimicrobial10
3Anti-inflammatory25

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